molecular formula C23H33N3O4 B11261451 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B11261451
M. Wt: 415.5 g/mol
InChI Key: KXUNCEGTJOMJHW-UHFFFAOYSA-N
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Description

3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridinone core, a piperazine ring, and a dimethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridinone core, the introduction of the piperazine ring, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one include:

  • 3-((2,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
  • 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-methyl-4-hydroxy-6-methylpyridin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C23H33N3O4/c1-6-24-10-12-25(13-11-24)22(18-9-8-17(29-4)15-20(18)30-5)21-19(27)14-16(3)26(7-2)23(21)28/h8-9,14-15,22,27H,6-7,10-13H2,1-5H3

InChI Key

KXUNCEGTJOMJHW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CC)C)O

Origin of Product

United States

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